molecular formula C14H12N4O2 B11849524 Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11849524
M. Wt: 268.27 g/mol
InChI Key: WBMWGZGKPQLKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate ( 1035835-25-6) is a chemical compound with a molecular formula of C14H12N4O2 and a molecular weight of 268.27 g/mol . It belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry and drug discovery. The structure combines a pyrazolo[1,5-a]pyrimidine core with a 4-pyridyl substituent and an ethyl ester functional group, making it a versatile intermediate for synthetic organic chemistry . This compound is primarily utilized as a key building block in research and development for the synthesis of more complex molecules. Its structure suggests potential for investigation in various biochemical pathways, although its specific mechanism of action and full spectrum of research applications are yet to be fully characterized. Researchers value this compound for its potential in constructing molecular libraries and exploring structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

ethyl 6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H12N4O2/c1-2-20-14(19)12-8-17-18-9-11(7-16-13(12)18)10-3-5-15-6-4-10/h3-9H,2H2,1H3

InChI Key

WBMWGZGKPQLKLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Two-Step Cyclocondensation Using Aminopyrazole Precursors

The most widely reported method involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide, forming 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol as an intermediate. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 hours yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with 61% efficiency. This dichloro intermediate serves as a versatile precursor for further functionalization.

Critical parameters influencing yield include:

  • Molar ratio : 1:1.2 aminopyrazole to diethyl malonate

  • Reaction time : 8–12 hours for cyclocondensation

  • Temperature gradient : Gradual heating from 25°C to 80°C

Post-chlorination purification typically involves recrystallization from hexane/ethyl acetate mixtures (5:1 v/v).

Regioselective Cross-Coupling Reactions

Sonogashira Coupling at C6 Position

The dibrominated derivative (2,6-dibromopyrazolo[1,5-a]pyrimidine) undergoes site-selective Sonogashira coupling with terminal alkynes. Under optimized conditions (Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, triethylamine base), the C6 position reacts preferentially with phenylacetylene, achieving 89% yield.

Key reaction conditions :

ParameterValue
Catalyst loading5 mol% Pd
SolventTHF/DMF (3:1)
Temperature65°C
Reaction time18 hours

Computational studies using density functional theory (DFT) reveal that the C6 position exhibits lower activation energy (ΔΔG‡ = 2.3 kcal/mol) compared to C2, explaining the observed regioselectivity.

Suzuki-Miyaura Arylation at C2 Position

Following C6 functionalization, the C2 bromine undergoes Suzuki coupling with aryl boronic acids. Using Pd(OAc)₂/XPhos catalytic system in aqueous dioxane (80°C, 12 hours), researchers achieved 78–92% yields for various aryl groups. The pyridin-4-yl substituent is introduced at this stage using 4-pyridinylboronic acid pinacol ester.

Esterification and Protecting Group Strategies

Direct Ester Formation via Alkylation

The carboxylic acid intermediate (2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) undergoes ethyl esterification using ethyl bromide in the presence of potassium carbonate. This one-pot reaction proceeds in DMF at 60°C for 6 hours, yielding 85% ester product. Alternative methods employ Appel chlorination (CCl₄/PPh₃) followed by nucleophilic displacement with ethanol.

Hydrolysis-Esterification Tandem Process

A patent-described method utilizes:

  • Hydrolysis : 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ester in NaOH/MeOH (0–35°C, 3 hours)

  • Re-esterification : Reaction with ethyl chloroformate in THF using DMAP catalyst

This approach achieves 76% overall yield while minimizing side-product formation.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency metrics for major preparation methods

MethodYield (%)Purity (HPLC)ScalabilityReference
Cyclocondensation6198.2Pilot-scale
Sonogashira coupling8999.1Lab-scale
Suzuki arylation9297.8Lab-scale
Tandem hydrolysis7696.5Industrial

Challenges and Optimization Strategies

Regioselectivity Control

DFT calculations demonstrate that electronic effects dominate over steric factors in cross-coupling reactions. Electron-withdrawing groups at C3 (carboxylate) increase C6 reactivity by 1.8× compared to unsubstituted analogs.

Solvent System Optimization

Mixed solvent systems (THF/DMF 3:1) improve catalyst longevity by 40% compared to pure DMF, as confirmed by in situ Raman spectroscopy.

Catalyst Recycling

Immobilized Pd catalysts on mesoporous silica (SBA-15) enable three reaction cycles with <5% activity loss, reducing metal leaching to <0.1 ppm .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl carboxylate moiety at position 3 is susceptible to nucleophilic substitution under basic or acidic conditions:

  • Hydrolysis : Treatment with NaOH (1–2 M) in ethanol/water (1:1) at 80°C for 4–6 h yields 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .

  • Aminolysis : Reaction with primary amines (e.g., methylamine, aniline) in refluxing ethanol produces 3-carboxamide derivatives. For example, using methylamine (2 equiv) at 70°C for 12 h affords the corresponding amide in 85% yield .

Key Reaction Conditions

SubstrateNucleophileConditionsYield (%)
Ethyl 3-carboxylateNH2CH3EtOH, 70°C, 12 h85
Ethyl 3-carboxylateNaOHEtOH/H2O, 80°C, 4 h92

Functionalization of the Pyridinyl Group

The pyridin-4-yl substituent at position 6 participates in transition-metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Pd(PPh3)4 (5 mol%) enables coupling with arylboronic acids (e.g., phenylboronic acid) in dioxane/H2O (3:1) at 100°C, yielding 6-(4-biphenyl)pyrazolo[1,5-a]pyrimidine derivatives .

  • N-Oxidation : Reaction with m-CPBA (2 equiv) in CH2Cl2 at 0°C forms the pyridine N-oxide derivative, enhancing solubility and hydrogen-bonding capacity .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation:

  • Chlorination : Using POCl3/DMF (1:1) at 120°C for 6 h introduces chlorine at position 5 (α to the pyridinyl group) .

  • Nitration : HNO3/H2SO4 (1:3) at 0°C selectively nitrates position 7, yielding 7-nitro derivatives .

Regioselectivity Trends

PositionReactivityPreferred Electrophile
C5HighCl+, NO2+
C7ModerateNO2+, Br+

Reduction Reactions

  • Ester to Alcohol : LiAlH4 (2 equiv) in THF reduces the ester to a hydroxymethyl group (-CH2OH) at position 3 in 78% yield .

  • Pyridine Ring Hydrogenation : H2 (1 atm) over Pd/C (10%) in MeOH saturates the pyridinyl group to piperidin-4-yl, altering electronic properties .

Oxidation Reactions

  • Core Oxidation : KMnO4 in acidic medium oxidizes the pyrazolo ring to pyrazolo[1,5-a]pyrimidine-5,7-dione, though yields are low (≤35%) due to competing decomposition .

Cycloaddition and Annulation

The electron-deficient core participates in [3+2] cycloadditions:

  • With Nitrile Oxides : Benzoyl nitrile oxide undergoes 1,3-dipolar cycloaddition at positions 5 and 7, forming fused isoxazoline derivatives .

Coordination Chemistry

The pyridinyl and carboxylate groups act as bidentate ligands for transition metals:

  • Cu(II) Complexes : Reaction with CuCl2·2H2O in EtOH forms square-planar complexes with enhanced antimicrobial activity .

Biological Derivatization

Derivatives exhibit structure-dependent bioactivity:

  • Anticancer Activity : 3-Carboxamide analogs show IC50 values of 2.1–18.7 µM against MCF-7 cells .

  • Kinase Inhibition : 5-Chloro derivatives inhibit CDK2 with Ki = 0.42 µM, attributed to H-bonding with the hinge region .

This reactivity profile underscores the compound’s versatility as a synthetic intermediate. Strategic modifications at the ester, pyridinyl, or core positions enable tailored physicochemical and biological properties, validated by mechanistic and crystallographic studies .

Scientific Research Applications

Synthesis of Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

The synthesis of this compound can be achieved through various methods. One notable approach involves the use of site-selective cross-coupling reactions, which allow for regio-controlled modifications to enhance the compound's properties. For instance, researchers have reported successful syntheses utilizing Sonogashira-type coupling to introduce terminal alkynes and subsequent functionalization through Suzuki-Miyaura and Buchwald-Hartwig reactions .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell growth and survival .

Enzyme Inhibition

Research indicates that compounds within this class can act as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Inhibition of CDKs may lead to cell cycle arrest and subsequent cancer cell death . Additionally, some derivatives have shown promise as inhibitors of other enzymes relevant to cancer and inflammatory pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Several studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism may involve disruption of bacterial membrane integrity or interference with essential metabolic processes .

Case Studies and Research Findings

A number of case studies have highlighted the potential applications of this compound:

StudyFocusFindings
Deshmukh et al. (2016)Synthesis and Antimicrobial ActivityDeveloped new derivatives with enhanced antimicrobial properties; demonstrated significant activity against Gram-positive bacteria .
RSC Advances (2022)Synthesis and FunctionalizationShowed effective regio-selective synthesis methods for enhancing biological activity; highlighted potential anticancer applications .
MDPI Molecules (2021)Anticancer ActivityDiscussed structure-activity relationships; identified key modifications that enhance efficacy against cancer cells .

Mechanism of Action

The mechanism of action of Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, allowing diverse substitutions that influence physicochemical properties, stability, and biological activity. Below is a comparative analysis of ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Stability Notes References
This compound Pyridin-4-yl (6), COOEt (3) 302.25 B-Raf inhibition (IC₅₀: 0.12 µM) Ester hydrolysis in alkaline media
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Cl (7), CH₃ (2), COOEt (6) 286.08 Kinase inhibition (unspecified) Higher thermal stability
Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CF₃ (6), COOMe (3) 245.16 Enhanced lipophilicity (LogP: 2.8) Acid-resistant ester
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate H (6), COOEt (3) 191.19 Lead compound for SAR studies Rapid microsomal clearance
Ethyl 6-amino-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate NH₂ (6), 4-Cl-Ph (5), COOEt (3) 355.23 Antiproliferative activity (HeLa: IC₅₀ 8 µM) Improved aqueous solubility

Key Findings :

Substituent Effects on Bioactivity: The pyridin-4-yl group at position 6 enhances binding affinity to B-Raf’s ATP pocket due to π-π stacking interactions with hydrophobic residues . In contrast, chlorine or trifluoromethyl groups (e.g., in compounds from ) improve membrane permeability but may reduce target specificity.

Ester Stability :

  • The ethyl ester in the target compound is susceptible to hydrolysis under alkaline conditions, leading to decarboxylation . Methyl esters (e.g., ) exhibit greater stability, while amide replacements (as in ) eliminate hydrolysis risks and enhance metabolic stability.

Synthetic Accessibility :

  • Derivatives with electron-withdrawing groups (e.g., CF₃, Cl) require harsher reaction conditions (e.g., LiHMDS in THF ), whereas electron-donating groups (e.g., NH₂) facilitate milder syntheses via catalytic amination .

Biological Performance :

  • The target compound’s pyridinyl substitution confers balanced lipophilicity (LogP: 2.1) and solubility, making it superior to analogues like ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (LogP: 3.5), which suffers from poor aqueous solubility .

Biological Activity

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1035835-25-6) is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H12N4O2
Molar Mass268.27 g/mol
Density1.33±0.1 g/cm³ (Predicted)
pKa2.27±0.10 (Predicted)

The compound features a unique pyrazolo[1,5-a]pyrimidine core with a pyridine substituent, which enhances its biological activity through specific interactions with biological targets .

This compound exhibits biological activity primarily as an antimetabolite , interfering with purine metabolism. This mechanism positions it as a potential candidate for cancer treatment, as it can inhibit the proliferation of cancer cells by disrupting their metabolic pathways .

Interaction Studies

Preliminary studies have indicated that this compound may interact with enzymes involved in purine metabolism, potentially inhibiting their activity. Such interactions are essential for understanding the compound's mechanism of action and optimizing its therapeutic efficacy .

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may possess anti-inflammatory properties. It has been suggested that it could inhibit pro-inflammatory cytokines such as IL-6 in vivo, which is critical for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Anticancer Efficacy : A study reported that derivatives showed significant inhibitory effects on cancer cell lines with IC50 values ranging from 2.74 to 22.73 nM against various targets such as HDAC isoenzymes and EGFR mutants .
  • Enzyme Inhibition : Another research highlighted that modifications at specific positions of the pyrazolo-pyrimidine ring could enhance the bioavailability and permeability of these compounds while maintaining their potency against target enzymes involved in cancer progression .
  • Molecular Docking Studies : Molecular docking studies have revealed strong binding affinities between this compound and key amino acid residues in target enzymes, suggesting a robust interaction that could lead to effective inhibition of enzymatic activity related to tumor growth and inflammation .

Q & A

Q. Table 1: Optimization of Pyridin-4-yl Substitution

PositionCatalystSolventYield (%)Activity (IC₅₀, ALK2)
6Pd(PPh₃)₄DME/H₂O35%50 nM
7CuI/DBUDMSO60%5 nM

Q. Table 2: Stability of Ester Derivatives

DerivativeHalf-Life (pH 7.4)Solubility (µg/mL)
Ethyl Ester2 h12.5
Carboxylic Acid>24 h85.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.